Meptazinol

Overview

Description

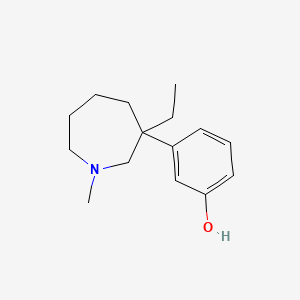

Meptazinol is an opioid analgesic developed by Wyeth in the 1970s. It is primarily used to treat moderate to severe pain, especially in obstetrics (childbirth). This compound is a 3-phenylazepane derivative, which distinguishes it from other phenazepanes like ethoheptazine and proheptazine that are 4-phenylazepanes .

Mechanism of Action

Target of Action

Meptazinol primarily targets the mu-1 opioid receptor . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands. The mu opioid receptors are the primary therapeutic target for analgesics .

Mode of Action

This compound is a mixed agonist/antagonist at the opioid receptors . As an agonist, it binds to the opioid receptors in the brain and spinal cord, mimicking the action of endorphins (natural painkillers produced in the body), thus decreasing the perception of pain . As an antagonist, it blocks the receptor and prevents the binding of other opioids, reducing the risk of dependence and abuse .

Biochemical Pathways

It’s known that this compound, like other opioids, influences thepain signaling pathways in the central nervous system . It also has been suggested to have an impact on the Nrf2/Antioxidant Enzyme Pathway , which plays a crucial role in cellular defense against oxidative stress .

Pharmacokinetics

After oral administration, this compound is rapidly absorbed, with peak drug concentrations reached between 0.5 to 3 hours . The elimination half-life is approximately 3.39 hours after a single dose and 4.97 hours after multiple doses . The systemic bioavailability is relatively low, ranging from 1.9 to 18.5% . The drug is rapidly metabolized, mainly to the glucuronide conjugate of the parent drug , and excreted chiefly via the urine .

Result of Action

The primary result of this compound’s action is analgesia , or pain relief . It achieves this by decreasing the perception of pain through its agonistic action on the mu-1 opioid receptor . Its antagonistic activity reduces the risk of dependence and abuse, making it safer than full mu agonists like morphine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. This compound may increase the central nervous system depressant activities of certain drugs . Furthermore, individual factors such as age, health status, and genetic makeup can also influence the drug’s action and efficacy .

Biochemical Analysis

Biochemical Properties

Meptazinol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a partial agonist at the μ-opioid receptor, which is a G-protein-coupled receptor involved in pain modulation. The interaction of this compound with the μ-opioid receptor leads to the inhibition of adenylate cyclase activity, resulting in decreased levels of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels ultimately leads to the inhibition of neurotransmitter release, thereby reducing pain perception .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By binding to opioid receptors in the brain and spinal cord, this compound decreases the perception of pain and alters the emotional response to pain. It also affects cell signaling pathways by inhibiting the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission. Additionally, this compound can modulate gene expression by influencing the transcription of genes involved in pain and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the μ-opioid receptor, where it acts as a partial agonist. This binding leads to the activation of G-proteins, which in turn inhibit adenylate cyclase activity. The inhibition of adenylate cyclase results in decreased cAMP levels, leading to the closure of voltage-gated calcium channels and the opening of potassium channels. These changes result in hyperpolarization of the neuronal membrane and reduced neurotransmitter release, thereby diminishing pain signals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits a rapid onset of action, with peak analgesic effects occurring within 30 to 60 minutes. The duration of action is relatively short, lasting about 3 to 4 hours. This compound is rapidly metabolized to its glucuronide conjugate and excreted in the urine. Long-term studies have shown that this compound does not lead to significant respiratory depression or hypercapnia, making it a safer option for postoperative pain management .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound exhibits dose-dependent analgesic effects, with higher doses providing greater pain relief. At high doses, this compound can cause adverse effects such as vomiting and gastrointestinal disturbances. The narcotic antagonist properties of this compound have been demonstrated in various animal models, including the appearance of withdrawal symptoms in morphine-dependent monkeys .

Metabolic Pathways

This compound is primarily metabolized in the liver through glucuronidation. The major metabolic pathway involves the conjugation of this compound with glucuronic acid to form a glucuronide conjugate, which is then excreted in the urine. This rapid metabolism contributes to the short duration of action of this compound. The involvement of liver enzymes such as UDP-glucuronosyltransferase in the metabolism of this compound is crucial for its biotransformation and elimination .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It binds to plasma proteins, which facilitates its distribution throughout the body. This compound’s ability to cross the blood-brain barrier allows it to exert its analgesic effects on the central nervous system. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it exerts its analgesic effects by binding to opioid receptors on neuronal membranes. This compound’s localization to specific compartments within neurons, such as synaptic vesicles and the plasma membrane, is essential for its function. Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to its target sites within cells .

Preparation Methods

The synthesis of Meptazinol involves several steps, starting with m-bromoacetophenone as a substrate. The process includes carboxylation, amidation, self-cyclization, alkylation, and keto-carbonyl reduction . Industrial production methods are not extensively detailed in the literature, but the synthetic route generally follows these steps under controlled conditions to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Meptazinol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of this compound to its corresponding N-oxide derivative.

Reduction: Reduction reactions can convert this compound to its secondary amine form.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Clinical Applications

1.1 Pain Management

Meptazinol is indicated for the treatment of mild to moderate pain, including:

- Postoperative Pain : Studies have demonstrated that this compound is effective in managing pain following surgical procedures. In a comparative study with morphine, this compound (50 mg and 100 mg) showed a relative potency of approximately 0.19 at half an hour post-administration, indicating it provides effective analgesia, albeit with a shorter duration compared to morphine .

- Obstetric Pain : The drug has been used in obstetric settings for labor pain management. Its rapid onset and effectiveness make it suitable for use during childbirth, although further studies are needed to optimize its application in this context .

- Renal Colic : this compound has also been reported to alleviate pain associated with renal colic, providing relief comparable to other standard analgesics .

Pharmacodynamics and Efficacy

This compound acts primarily on the mu-opioid receptors but exhibits mixed agonist/antagonist properties, which contribute to its unique safety profile:

- Onset and Duration : The onset of action for this compound is relatively quick, often faster than traditional opioids. However, its duration of action is shorter than that of morphine or buprenorphine, which necessitates more frequent dosing in some cases .

- Side Effects : Common side effects include gastrointestinal disturbances and central nervous system effects like drowsiness and dizziness. Notably, the incidence of respiratory depression is lower than that observed with conventional opioids .

Comparative Studies

This compound's efficacy has been compared with other analgesics in multiple studies:

| Analgesic | Dosage | Relative Potency | Onset Time | Duration |

|---|---|---|---|---|

| This compound | 100 mg | 0.19 (0.12 at 1 hour) | Rapid | Shorter than morphine |

| Morphine | 10 mg | 1 | Moderate | Longer |

These findings suggest that while this compound may be effective for immediate pain relief, its shorter duration may limit its use in certain clinical scenarios where prolonged analgesia is required .

Safety Profile and Toxicity

While this compound has a favorable safety profile compared to traditional opioids, cases of toxicity have been reported, particularly when combined with alcohol. A notable case involved a fatal intoxication due to the combined effects of this compound and ethanol in a patient with pre-existing health conditions . This highlights the importance of monitoring patients' medication interactions.

Future Research Directions

Further research is warranted to explore:

- Long-term Use : The long-term safety and efficacy of this compound in chronic pain management remain under-investigated.

- Preoperative Use : Additional studies are needed to evaluate the effectiveness of this compound as a premedication in surgical settings.

- Pharmacophore Modeling : Investigating the molecular properties and pharmacophore models could provide insights into optimizing this compound's therapeutic applications and developing new derivatives with enhanced efficacy .

Comparison with Similar Compounds

Meptazinol is unique among opioid analgesics due to its mixed agonist/antagonist activity. Similar compounds include:

Morphine: A full μ-opioid receptor agonist with a higher risk of dependence and abuse.

Pentazocine: Another mixed agonist/antagonist opioid with similar analgesic properties but different side effect profiles.

Pethidine (Meperidine): An opioid analgesic with a faster onset of action but higher potential for dependence.

This compound’s lower risk of respiratory depression and dependence makes it a safer alternative for pain management .

Biological Activity

Meptazinol is a unique opioid analgesic that exhibits a mixed agonist/antagonist profile, primarily acting as a selective mu-1 receptor agonist. This compound has garnered attention for its efficacy in pain management, particularly in obstetric settings, and its relatively low potential for abuse compared to traditional opioids. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical applications, and safety profile, supported by data tables and case studies.

Pharmacodynamics

This compound's mechanism of action is primarily through its interaction with the mu-opioid receptor (MOR), specifically the mu-1 subtype. Research indicates that this compound binds to MOR with a high affinity, demonstrating an IC50 value under 1 nM for displacing 3H-labeled opioid ligands, which is indicative of its potent analgesic properties .

Binding Affinity Comparison:

| Compound | IC50 (nM) |

|---|---|

| This compound | < 1 |

| Morphine | 22.5 |

| Naloxone | 1.6 |

This compound also exhibits a sodium shift of 8.7, suggesting it acts as a partial agonist at the mu-1 receptor . Unlike other opioids, this compound does not significantly affect respiratory function, making it a safer alternative in certain clinical scenarios .

Pain Management in Labor

A prospective cohort study involving 132 women demonstrated that this compound effectively reduced labor pain. The numeric rating scale (NRS) scores decreased significantly from an initial median of 8 to 6 after administration . The study highlighted that both intramuscular and intravenous routes yielded comparable pain relief without significant differences in side effects:

- Pain Reduction:

- Initial NRS: 8 (IQR 8–10)

- Post-Administration NRS: 6 (IQR 4.75–8)

- Adverse Effects:

- No significant differences in side effects were reported between treatment methods.

Comparison with Pethidine

In another observational study involving 449 patients, this compound was compared to pethidine for pain relief during labor. The results indicated that both drugs provided similar overall satisfaction rates among patients, but this compound resulted in more rapid pain relief within the first hour post-administration:

- Pain Reduction Over Time:

| Time Interval | this compound Pain Reduction | Pethidine Pain Reduction |

|---------------|---------------------------|--------------------------|

| 0-30 minutes | -2.2 | -1.6 |

| 30-60 minutes | +1.3 | +0.2 |

This study underscored the effectiveness of this compound in achieving quicker analgesia compared to pethidine, especially in the early stages after administration .

Safety Profile

The safety profile of this compound is notable for its low incidence of respiratory depression and gastrointestinal side effects compared to traditional opioids. In studies where this compound was administered preoperatively or during anesthesia, respiratory depression was only observed in specific cases .

Reported Side Effects:

- Gastrointestinal disturbances

- Drowsiness and dizziness (less frequent)

Properties

IUPAC Name |

3-(3-ethyl-1-methylazepan-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13/h6-8,11,17H,3-5,9-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLICHNCFTLFZJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59263-76-2 (hydrochloride) | |

| Record name | Meptazinol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048543 | |

| Record name | Meptazinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54340-58-8 | |

| Record name | Meptazinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54340-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meptazinol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meptazinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13478 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Meptazinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meptazinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPTAZINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Y7S5JKZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of meptazinol?

A1: this compound exhibits its analgesic effects primarily through its interaction with opioid receptors, specifically the mu-1 subtype. [] This interaction triggers a cascade of downstream effects, ultimately leading to pain relief.

Q2: Does this compound possess any other mechanisms of action besides opioid receptor agonism?

A2: Yes, research suggests that this compound may also exert analgesic effects through a cholinergic component. [, , ] This involves the inhibition of cholinesterase, an enzyme responsible for the breakdown of acetylcholine, leading to increased acetylcholine levels and potential analgesic effects. []

Q3: How does this compound's action compare to other opioid analgesics like morphine?

A3: While this compound acts on opioid receptors like morphine, it is considered a partial agonist, meaning it elicits a weaker response compared to full agonists like morphine. [] Additionally, this compound demonstrates a lower respiratory depressant effect than morphine. [, ]

Q4: Does this compound possess any antagonistic activity at opioid receptors?

A4: Interestingly, while primarily an agonist, studies have revealed that this compound can act as a functional antagonist, particularly in the guinea-pig ileum and mouse vas deferens models. [] This suggests a complex interaction with opioid receptors, potentially contributing to its unique pharmacological profile.

Q5: How does the stereochemistry of this compound influence its activity?

A5: The two enantiomers of this compound, (+) and (-)-meptazinol, exhibit different pharmacological profiles. For instance, (+)-meptazinol has been associated with hyperalgesia and detrimental effects in hemorrhagic shock models, while (-)-meptazinol displayed beneficial effects in the same models. [, ] This emphasizes the importance of stereochemistry in determining this compound's activity.

Q6: Can the analgesic effects of this compound be reversed?

A6: Research indicates that the analgesic effects of this compound can be reversed by the opioid antagonist naloxone, supporting its primary mechanism of action involving opioid receptors. [, ]

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C15H23NO2, and its molecular weight is 249.35 g/mol.

Q8: Is there any information available on the material compatibility and stability of this compound?

A8: While the provided research focuses primarily on the pharmacological aspects of this compound, information regarding its material compatibility and stability under various conditions would require further investigation.

Q9: What is the half-life of this compound?

A9: The elimination half-life of this compound has been reported to be around 3.4 hours. []

Q10: How does liver disease affect the pharmacokinetics of this compound?

A10: Studies have shown that patients with cirrhosis exhibit enhanced oral bioavailability of this compound, likely due to impaired first-pass metabolism. [] This highlights the importance of considering liver function when administering this compound.

Q11: What animal models have been employed to study the analgesic effects of this compound?

A11: Researchers have utilized various animal models to investigate the analgesic properties of this compound, including the mouse writhing test, rat tail-flick assay, and carrageenan-induced thermal hyperalgesia in rats. [, ] These models provide insights into the compound's efficacy in different pain states.

Q12: Has this compound been evaluated in clinical trials for pain management?

A12: Yes, several clinical trials have assessed the efficacy of this compound for various pain conditions. For instance, this compound has been studied for postoperative pain management after procedures such as total abdominal hysterectomy and major abdominal surgery. [, ]

Q13: What are the reported clinical effects of this compound compared to other analgesics?

A13: In clinical trials, this compound demonstrated comparable analgesic efficacy to other opioids such as morphine, pentazocine, and pethidine. [, , , , ]

Q14: Are there any reported side effects associated with this compound administration?

A14: While a comprehensive discussion of side effects is outside the scope of this scientific overview, it's important to acknowledge that clinical trials have reported side effects associated with this compound, including nausea and vomiting. [, , , , ]

Q15: What is known about the toxicity profile of this compound?

A15: While the provided research offers valuable information on this compound's pharmacology, a thorough evaluation of its toxicological profile would require further investigation and access to comprehensive safety data.

Q16: Has this compound been explored for applications beyond analgesia?

A16: Interestingly, research suggests that this compound might possess antiarrhythmic properties, potentially due to its effects on cardiac muscle action potentials. []

Q17: Have any derivatives of this compound been investigated?

A17: Yes, researchers have explored the synthesis and evaluation of this compound derivatives, such as bis-(-)-nor-meptazinol derivatives, which have shown potential as acetylcholinesterase inhibitors. [, ] This highlights the potential for developing novel therapeutics based on the this compound scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.